3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine
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Overview
Description
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a dimethylaminoethoxy group at the 4 position, and an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine typically involves the bromination of 4-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated products.
Substitution: Products where bromine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms make it a useful building block for Suzuki-Miyaura coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atoms may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of the dimethylaminoethoxy group.
4-(2-(Dimethylamino)ethoxy)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: The presence of both bromine atoms and the dimethylaminoethoxy group makes 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
15592-73-1 |
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Molecular Formula |
C10H14Br2N2O |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
MVFLWWXESBADPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1Br)N)Br |
Origin of Product |
United States |
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